8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Receptor Activity of 8-Methyl-2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]Indoles
Researchers have synthesized a series of 8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which demonstrated significant activity against various therapeutic targets such as GPC-receptors, ion channels, and neurotransmitter transporters. Specifically, one compound showed high antagonistic activity against adrenergic α1A, α1B, α1D, and α2A receptors, as well as serotonin 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors (Ivachtchenko et al., 2013).
Pharmacological Activities of Tetrahydro-1H-Pyrido[4,3-b]Indoles
Derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have been identified to possess a broad spectrum of pharmacological activities. These include antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties. Some derivatives, such as diazoline and dimebone (antihistamine preparations), and carbidine (a neuroleptic drug), are utilized in medicinal applications. Additionally, certain derivatives exhibit neuroprotective and calcium-antagonist behavior (Ivanov et al., 2001).
Broad Spectrum of Pharmacological Activities
The synthesis and the broad spectrum of pharmacological activities of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles have been extensively studied, indicating their significant potential in medicinal chemistry. These compounds have been demonstrated to be synthetically accessible and show promise for various therapeutic applications (Ivashchenko et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with histamine h1-receptors .
Mode of Action
It’s known that compounds with similar structures can act as antagonists toward histamine h1-receptors . They block calcium fluxes induced by activation of these receptors, which can lead to various physiological effects .
Biochemical Pathways
The antagonistic action on histamine h1-receptors suggests that it may influence pathways related to histamine signaling .
Result of Action
The antagonistic action on histamine h1-receptors suggests that it may have effects on neuronal signaling and potentially on allergic responses .
Properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-2-3-11-9(6-8)10-7-13-5-4-12(10)14-11/h2-3,6,13-14H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNXMXVBVZSXEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390118 | |
Record name | 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64172-41-4 | |
Record name | 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80390118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.